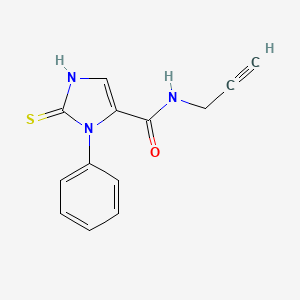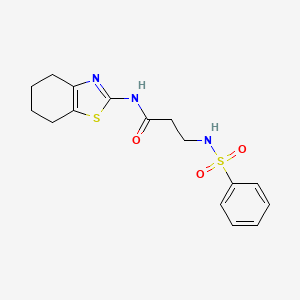![molecular formula C20H20IN3O B7466165 (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell growth and division.
Wirkmechanismus
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide works by inhibiting the activity of the enzyme Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that regulate cell growth and survival. By blocking the activity of BTK, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide is its high selectivity for BTK, which makes it a promising candidate for the treatment of various types of cancer. However, one limitation of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide is that it may not be effective in all types of cancer, as some cancer cells may have developed resistance to BTK inhibitors. Another limitation is that (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide may have off-target effects on other kinases, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for the development of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to BTK inhibitors. Another area of research is the development of combination therapies that can enhance the effectiveness of BTK inhibitors. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide in different types of cancer.
Synthesemethoden
The synthesis of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-iodobenzoic acid with diethylamine to form the corresponding amide. This is followed by the reaction of the amide with 4-bromo-N,N-diethylbenzenamine to form the intermediate. The final step involves the reaction of the intermediate with acetonitrile and sodium hydroxide to form (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and survival of cancer cells both in vitro and in vivo. (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide has also been shown to have synergistic effects when combined with other cancer drugs, such as rituximab and venetoclax.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN3O/c1-3-24(4-2)17-11-9-15(10-12-17)13-16(14-22)20(25)23-19-8-6-5-7-18(19)21/h5-13H,3-4H2,1-2H3,(H,23,25)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDSEAMAEPWQTK-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7466109.png)
![N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7466117.png)


![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466132.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B7466137.png)
![1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7466140.png)
![3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7466146.png)
![2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide](/img/structure/B7466152.png)

![N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7466162.png)
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)